4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core substituted with an 11-oxo group and a 4-chlorobenzamide moiety at the 2-position. The oxazepine ring (oxygen-containing) distinguishes it from thiazepine analogs (sulfur-containing), influencing electronic properties and target interactions.
Properties
IUPAC Name |
4-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c21-13-7-5-12(6-8-13)19(24)22-14-9-10-17-15(11-14)20(25)23-16-3-1-2-4-18(16)26-17/h1-11H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGOZDDUHRNZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of environmentally benign solvents and catalysts, such as water and copper catalysts, is also preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted dibenzo[b,f][1,4]oxazepine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Research indicates that compounds with similar dibenzo[b,f][1,4]oxazepin structures exhibit significant biological activities:
Anticancer Activity :
Preliminary studies suggest that 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide may act as a cytotoxic agent against various cancer cell lines. For instance:
- Mechanism of Action : It likely interacts with specific enzymes or receptors involved in cell proliferation pathways. Compounds in this class have demonstrated IC50 values in the micromolar range against human cancer cells such as HCT-116 and HeLa.
Neuropharmacological Effects :
The unique structure of this compound suggests potential interactions with neurotransmitter receptors. Similar compounds have shown promise in treating neurological disorders by modulating neurotransmitter activity.
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
- Study on Antitumor Activity :
- Neurotransmitter Interaction Study :
Potential Therapeutic Applications
Given its biological activity, this compound may be developed for:
- Cancer Therapy : As a lead compound for designing anticancer agents targeting specific pathways.
- Neurological Disorders : For potential use in treating conditions like depression or anxiety by modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets in the body. It acts as a selective inhibitor of the dopamine D2 receptor, which plays a crucial role in modulating neurotransmission in the brain. By inhibiting this receptor, the compound can help alleviate symptoms of psychiatric disorders .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Dibenzo[b,f][1,4]oxazepine vs. Thiazepine: The target compound’s oxazepine ring (oxygen at position 1) contrasts with thiazepine derivatives (sulfur at position 1), altering electronic density and hydrogen-bonding capacity. Oxidation States: Thiazepine analogs frequently include sulfoxide (5-oxide) or sulfone (5,5-dioxide) modifications, increasing polarity. For example, compound 49 (5,5-dioxide) showed distinct HPLC and LCMS profiles compared to non-oxidized variants .
Substituent Variations
- Benzamide vs. Sulfonamide :
- N-Alkyl/Aryl Groups :
- Halogen and Methoxy Substituents :
- Chlorine (target) and fluorine (e.g., 11c ) substituents influence electronic effects and bioavailability. Methoxy groups (e.g., 29-32 ) enhance solubility but may reduce receptor affinity due to steric bulk .
Physicochemical Properties
Biological Activity
4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for exploring its potential as a drug candidate.
The compound's molecular formula is , with a molecular weight of approximately 364.8 g/mol. The structure features a chloro group and an oxazepin moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H13ClN2O3 |
| Molecular Weight | 364.8 g/mol |
| CAS Number | 922108-43-8 |
The biological activity of this compound is hypothesized to be linked to its interaction with various biological targets. Compounds in the dibenzo[b,f][1,4]oxazepine class often exhibit diverse pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, indicating potential for antibiotic applications.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds within the dibenzo[b,f][1,4]oxazepine family. Here are notable findings:
- Anticancer Activity :
- Antimicrobial Effects :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | HeLa | Induction of apoptosis | |
| Antimicrobial | E. coli | Inhibition of growth | |
| Neuroprotective | Neuronal cells | Reduction in oxidative stress |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Key Structural Features | Biological Activity |
|---|---|---|
| 4-chloro-N-(11-oxo...benzamide | Chloro group | Antitumor |
| N-(8-chloro...benzamide | Additional methyl groups | Enhanced antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
